molecular formula C13H12N2 B13139670 9H-Fluorene-3,6-diamine

9H-Fluorene-3,6-diamine

Cat. No.: B13139670
M. Wt: 196.25 g/mol
InChI Key: RTFUEWUXBUEAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Fluorene-3,6-diamine is a high-value aromatic diamine monomer serving as a key building block in materials science research. Its primary research application is in the synthesis of novel porous organic polymers (POPs) and other advanced polymeric materials . The rigid, planar biphenyl structure of the fluorene backbone imparts significant thermal stability and conformational rigidity to the resulting polymers . The presence of two amine functional groups at the 3 and 6 positions allows this monomer to undergo polycondensation reactions, notably with phenols and aldehydes, to form benzoxazine-linked networks . Such heteroatom-rich (Nitrogen and Oxygen) porous polymers are of great interest for energy storage applications, functioning as exceptional electrode materials in supercapacitors due to their tunable pore architectures, high surface areas, and enhanced electrochemical performance from inherent pseudo-capacitance . Researchers also value this compound for developing optoelectronic materials and conjugated systems, as the fluorene core is known for its excellent photophysical properties and the capacity for facile electronic modification through substitution . This product, this compound, is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

9H-fluorene-3,6-diamine

InChI

InChI=1S/C13H12N2/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)12(8)6-10/h1-4,6-7H,5,14-15H2

InChI Key

RTFUEWUXBUEAEA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies for 9h Fluorene 3,6 Diamine and Its Derivatives

Direct Synthesis Approaches to 9H-Fluorene-3,6-diamine

Direct synthesis methods aim to introduce the diamine functionality onto a pre-existing fluorene (B118485) or fluorenone core in a limited number of steps. These strategies are often valued for their atom economy and straightforward nature.

Reductive Amination Strategies for Diamine Formation

Reductive amination is a powerful method for converting carbonyl groups into amines. wikipedia.org In the context of this compound synthesis, this typically involves the reaction of a dinitro or diketo fluorene precursor with a reducing agent in the presence of an ammonia source.

A common starting material for this approach is 3,6-dinitro-9H-fluorenone. The nitro groups can be reduced to amines, and the ketone at the 9-position can be reduced to a methylene (B1212753) group in a one-pot reaction or a stepwise process. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or catalytic hydrogenation. masterorganicchemistry.comyoutube.com The reaction proceeds through the formation of an intermediate imine, which is then further reduced to the amine. wikipedia.org

PrecursorReagentsProductKey Features
3,6-Dinitro-9H-fluorenoneH₂, Pd/C or NaBH₄, NH₃ sourceThis compoundDirect conversion of nitro and keto groups.
9-FluorenoneNH₂OH·HCl, then reducing agent9-AminofluoreneForms the mono-amine, can be a precursor to further functionalization.

Regioselective Functionalization Techniques for Fluorene Core

Achieving the desired 3,6-disubstitution pattern on the fluorene core is a critical challenge in the synthesis of this compound. Regioselective functionalization techniques are employed to introduce precursor functionalities, such as nitro groups, at these specific positions.

Nitration of fluorene is a common electrophilic aromatic substitution reaction. nih.gov The conditions of the nitration reaction, including the choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) and reaction temperature, can be controlled to favor the formation of 2,7-dinitrofluorene. However, achieving high selectivity for the 3,6-isomer directly from fluorene can be challenging due to the directing effects of the existing benzene rings. Often, a multi-step process involving blocking groups or the use of a pre-functionalized starting material is necessary to achieve the desired regiochemistry. For instance, nitration of fluorenone can lead to different isomers, and subsequent reduction yields the corresponding diamines. researchgate.net

Precursor Synthesis and Subsequent Functionalization Pathways

An alternative and often more controlled approach to synthesizing this compound involves the initial preparation of a fluorene core functionalized with groups that can be readily converted to amines. This multi-step strategy allows for greater control over the final structure.

Preparation of Halogenated Fluorene Intermediates

Halogenated fluorenes, particularly those with bromine or iodine at the 3 and 6 positions, are versatile intermediates. These can be prepared through electrophilic halogenation of fluorene. The reaction conditions, including the choice of halogenating agent (e.g., N-bromosuccinimide) and catalyst, can be optimized to favor the desired 3,6-dihalogenated product.

Starting MaterialHalogenating AgentProduct
9H-FluoreneN-Bromosuccinimide (NBS), catalyst3,6-Dibromo-9H-fluorene
9-FluorenoneBr₂, Lewis Acid3,6-Dibromo-9-fluorenone

Introduction of Amine Moieties via Transition Metal-Catalyzed Coupling Reactions

With the halogenated fluorene intermediates in hand, the amine groups can be introduced using powerful cross-coupling reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is particularly well-suited for the synthesis of this compound from its dihalogenated precursors. rsc.orgnih.gov

The reaction involves the coupling of an aryl halide (the 3,6-dihalofluorene) with an amine in the presence of a palladium catalyst and a suitable base. acsgcipr.org A variety of ammonia equivalents, such as benzophenone imine or protected amines, can be used as the nitrogen source. The choice of ligand for the palladium catalyst is crucial for the success of the reaction and can influence reaction rates and yields. Bidentate phosphine ligands like BINAP and DPPF have proven effective in these transformations. wikipedia.org

Aryl HalideAmine SourceCatalyst/LigandBaseProduct
3,6-Dibromo-9H-fluoreneNH₃ (or equivalent)Pd(OAc)₂ / BINAPNaOtBuThis compound
3,6-Dichloro-9-fluorenoneCyclic secondary amines(Not specified)(Not specified)3,6-Bis(tertiary amino)fluoren-9-ones rsc.org

The development of these synthetic methodologies has significantly advanced the accessibility of this compound and its derivatives, paving the way for their exploration in a wide range of applications. The choice of a particular synthetic route often depends on factors such as the desired scale of the reaction, the availability of starting materials, and the need for specific functional group tolerances.

Suzuki Coupling Polymerization for Fluorene-Based Polymers

Suzuki-Miyaura cross-coupling polymerization stands as a powerful and versatile tool for the synthesis of conjugated polymers, including those based on fluorene. This palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. For the production of fluorene-based polymers, monomers are typically difunctionalized, possessing two reactive sites for polymerization.

In the context of producing polymers from this compound, the diamine would first need to be converted into a suitable monomer for Suzuki coupling. This typically involves the introduction of halogen atoms (e.g., bromine) or boronic acid/ester groups at specific positions on the fluorene backbone, often at the 2- and 7-positions for linear polymers. The amino groups at the 3- and 6-positions would likely require protection during the polymerization process to prevent side reactions. Common protecting groups for amines, such as tert-butyloxycarbonyl (Boc), can be employed and subsequently removed after polymerization.

The general scheme for the Suzuki polymerization of a fluorene-based monomer involves the reaction of a dibromo-fluorene derivative with a fluorene-diboronic acid or ester derivative in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst, ligand, base, and solvent system significantly influences the molecular weight, polydispersity, and yield of the resulting polymer.

Table 1: Typical Reaction Conditions for Suzuki Coupling Polymerization of Fluorene Derivatives

ParameterCommon ExamplesPurpose
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Facilitates the cross-coupling reaction.
Ligand PPh₃, P(o-tol)₃, SPhosStabilizes the palladium catalyst and influences its reactivity.
Base K₂CO₃, Cs₂CO₃, NaHCO₃Activates the boronic acid/ester for transmetalation.
Solvent Toluene, THF, Dioxane (often with water)Dissolves reactants and facilitates the reaction.
Monomers Dibromo-fluorenes, Fluorene-diboronic estersBuilding blocks for the polymer chain.

Research on fluorene-based copolymers has demonstrated that the incorporation of different comonomers allows for the tuning of the resulting polymer's electronic and optical properties nih.gov. For instance, new light-emitting fluorene copolymers have been synthesized via Suzuki polycondensation, indicating the versatility of this method in creating functional materials nih.gov. A global analysis of polyfluorene synthesis via AB-type Suzuki-Miyaura polymerization has shown that a combination of a tBu3P-based Pd pre-catalyst and a boronate-based monomer can lead to excellent control over the polymerization, achieving high monomer-to-catalyst ratios chemrxiv.org.

Other Organometallic Cross-Coupling Reactions

Besides Suzuki coupling, other organometallic cross-coupling reactions are instrumental in the synthesis of fluorene derivatives and their polymers. These reactions offer alternative pathways that can be advantageous depending on the desired substitution pattern and functional group tolerance.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate wikipedia.org. While effective, the toxicity of organotin reagents is a significant drawback wikipedia.org.

The Heck reaction is another palladium-catalyzed method that forms a carbon-carbon bond between an alkene and an aryl or vinyl halide organic-chemistry.orgmasterorganicchemistry.com. This reaction is particularly useful for introducing vinyl groups onto the fluorene core, which can then be further functionalized or used in polymerization reactions.

These cross-coupling reactions are generally applicable to solid-phase synthesis, which can be beneficial for the creation of libraries of small organic molecules based on the fluorene scaffold researchgate.net.

Multi-Step Synthesis of Structurally Complex this compound Derivatives

The synthesis of structurally complex derivatives of this compound often necessitates multi-step reaction sequences. These syntheses typically involve the introduction of various functional groups onto the fluorene core to tailor the molecule's properties for specific applications. A common strategy involves the use of protecting groups for the amine functionalities to allow for selective reactions at other positions of the fluorene ring system.

A representative synthetic approach to a symmetric fluorene-diamine derivative starts with a dinitrofluorene precursor. For instance, the synthesis of novel symmetric fluorene-2,7-diamine derivatives as potent Hepatitis C Virus inhibitors provides a relevant analogue. This process begins with the reduction of a 2,7-dinitrofluorene compound using a reducing agent like tin(II) chloride (SnCl₂) in an acidic medium to yield the corresponding 2,7-diaminofluorene (B165470) mdpi.com.

Subsequent reactions can then be carried out to introduce desired functionalities. For example, the diamine can be coupled with amino acid derivatives or other carboxylic acids using peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as triethylamine (TEA) in a solvent like dimethylformamide (DMF) mdpi.com.

The use of protecting groups is crucial in these multi-step syntheses. For instance, if reactions are to be performed at the C9 position of the fluorene, the amino groups at the 3 and 6 positions must be protected. The 9-phenyl-9-fluorenyl (PhF) group is a bulky protecting group that has been shown to prevent racemization in α-amino compounds and could be applicable in the synthesis of chiral derivatives of this compound nih.govresearchgate.net.

Sustainable and Efficient Synthesis Approaches

Application of Continuous Flow Synthesis Techniques

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients due to its enhanced safety, efficiency, and scalability over traditional batch processes mt.com. This methodology involves the continuous pumping of reactants through a reactor where the reaction occurs.

The synthesis of aromatic amines, such as this compound, can be achieved through the reduction of the corresponding dinitroaromatic compounds in a continuous-flow system. Recent research has demonstrated the effective and sustainable reduction of nitroaromatic compounds to aromatic amines using nanocomposite catalysts in 3D-printed fixed-bed reactors mdpi.comscilit.com. This approach offers a promising route for the large-scale production of this compound from 3,6-dinitro-9H-fluorene.

Furthermore, continuous flow techniques have been successfully applied to the synthesis of substituted benzo[b]fluorenes via photochemical conversion, highlighting the potential for rapid and scalable access to complex fluorene derivatives acs.org. The precise control over reaction parameters such as temperature, pressure, and residence time in flow reactors can lead to improved yields and purities . Multi-step syntheses can also be "telescoped" in continuous flow, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps rsc.org.

Utilization of Environmentally Benign Solvents in Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents to minimize the environmental impact of chemical processes. In the context of synthesizing this compound and its derivatives, particularly through palladium-catalyzed cross-coupling reactions, the choice of solvent is critical.

Traditional solvents such as toluene, THF, and DMF are effective but pose environmental and health risks. Research is actively exploring greener alternatives. Water is an attractive solvent due to its non-toxic, non-flammable, and abundant nature. Suzuki polycondensation reactions have been successfully carried out in water under aerobic conditions, significantly reducing the environmental factor (E-factor) without compromising the quality of the resulting polymers acs.org. The use of surfactants can facilitate reactions involving organic-soluble monomers in an aqueous medium.

Other green solvents that have been investigated for cross-coupling reactions include ionic liquids and supercritical fluids. Mixtures of green solvents and bases, such as N-Hydroxyethylpyrrolidone (HEP)/water/tetramethylguanidine, have also shown promise in achieving complete conversions and high reaction rates under mild conditions digitellinc.com.

Optimization of Reaction Parameters for Enhanced Yield and Purity in this compound Production

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives, thereby improving the economic viability and sustainability of the synthesis. Key parameters that are often tuned include temperature, catalyst loading, reactant concentration, and the choice of ligands and bases.

In Suzuki-Miyaura polymerization of fluorene-based monomers, a global analysis of published data revealed that the monomer-to-catalyst ratio is a critical parameter. High ratios can be achieved with specific catalyst-monomer combinations, leading to more efficient processes chemrxiv.org. The study highlighted that a tBu₃P-based palladium pre-catalyst paired with a boronate-based monomer allows for excellent control over the polymerization with monomer-to-catalyst ratios up to 500:1 chemrxiv.org.

The choice of solvent and base can also significantly impact the reaction outcome. For instance, in the synthesis of fluorene-thiophene alternating copolymers via Suzuki-Miyaura catalyst-transfer condensation polymerization, the position of an alkyl substituent on the thiophene (B33073) monomer was found to be important in suppressing side reactions rsc.org.

Systematic approaches to reaction optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for a given transformation.

Table 2: Key Parameters for Optimization in Fluorene Derivative Synthesis

ParameterInfluence on ReactionOptimization Goal
Temperature Affects reaction rate and selectivity.Find the lowest temperature for efficient conversion to minimize energy consumption and side reactions.
Catalyst Loading Impacts reaction rate and cost.Minimize catalyst amount without compromising yield and reaction time.
Ligand Influences catalyst stability and activity.Select a ligand that promotes high turnover numbers and selectivity.
Base Affects the rate of transmetalation in cross-coupling.Choose a base that is effective but does not cause degradation of reactants or products.
Solvent Affects solubility, reaction rate, and product isolation.Use a solvent that provides good solubility and is environmentally friendly.

By carefully controlling these parameters, it is possible to develop robust and efficient synthetic routes to this compound and its derivatives with high yield and purity.

Advanced Spectroscopic and Structural Characterization Techniques in 9h Fluorene 3,6 Diamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including derivatives of 9H-fluorene-3,6-diamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Both proton (¹H) and carbon-13 (¹³C) NMR are fundamental tools for the structural verification of fluorene (B118485) derivatives. bas.bg In derivatives of 9H-fluorene, the aromatic protons typically appear in the range of δ 7.2–8.0 ppm in the ¹H NMR spectrum. For instance, in a study of 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, a derivative of fluorene, the ¹H and ¹³C NMR spectra were fully assigned using a variety of 1D and 2D NMR techniques. bas.bg

In ¹³C NMR spectra of fluorene derivatives, the carbon signals provide a map of the carbon skeleton. For example, the carbonyl carbons in spiro[fluorene-9,4'-imidazolidine]-2',5'-dione (B6151698) derivatives show distinct signals at high chemical shifts, such as δC 155.34 ppm and δC 171.10 ppm. bas.bg The spiro-carbon, where the fluorene and hydantoin (B18101) rings connect, has a characteristic signal, for example, at δC 73.71 ppm. bas.bg The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the substituents on the fluorene core, allowing for detailed structural analysis. For example, the presence of a N-methyl group on a pyrrole (B145914) ring, another heterocyclic compound, leads to upfield shifts in the resonances of the remaining ring protons. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for Fluorene Derivatives

Compound/Fragment¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Reference
Aromatic Protons (Fluorene)7.2 - 8.0120 - 150
Methylene (B1212753) Protons (adjacent to carbonyl)3.5 - 4.5---
Spiro-carbon (fluorenylspirohydantoin)---73.71 bas.bg
Carbonyl Carbons (fluorenylspirohydantoin)---155.34, 171.10 bas.bg
Methylene Groups (fluorenylspirohydantoin)---61.89, 63.83 bas.bg

This table is interactive and provides a summary of typical NMR chemical shifts for functional groups found in this compound derivatives.

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are indispensable. ipb.pt Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity between atoms.

¹H-¹H COSY identifies protons that are coupled to each other, helping to trace out spin systems within the molecule. uni-ruse.bg

HSQC correlates proton signals with the directly attached carbon atoms, providing unambiguous C-H attachments. uni-ruse.bg

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons, which is vital for determining stereochemistry. bas.bg

These advanced techniques were instrumental in the complete spectral assignment of fluorenylspirohydantoin derivatives, confirming their complex structures. bas.bg

Mass Spectrometry (MS) for Molecular Mass and Composition Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of newly synthesized compounds.

High-Resolution Mass Spectrometry (HRMS) is particularly valuable in the characterization of this compound derivatives as it provides highly accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the unambiguous determination of the elemental formula of a compound, a crucial step in its identification. researchgate.netucr.edu For example, in the analysis of cyano-derivatives of fluorene, HRMS was used to confirm the elemental composition of the synthesized compounds. csic.es The calculated mass for C₁₄H₉N ([M+H⁺]) was 191.0808, and the found mass was 191.0805, a difference of only 0.0003, confirming the formula. csic.es

Table 2: HRMS Data for a Fluorene Derivative

CompoundMolecular FormulaCalculated Mass (m/z)Found Mass (m/z)Reference
9H-fluorene-1-carbonitrileC₁₄H₉N191.0808 ([M+H⁺])191.0805 ([M+H⁺]) csic.es

This interactive table showcases the precision of HRMS in determining the elemental composition of a fluorene derivative.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

In a study of spiro[1,3-dihydroperimidine-2,9′-fluorene], single crystal X-ray diffraction revealed the intricate details of its structure, including the lattice parameters and space group. researchgate.net For 9H-fluorene-2,7-diamine hydrochloride, X-ray crystallography confirmed the nearly planar arrangement of the fluorene core, with C-C bond lengths in the aromatic rings measuring between 1.38–1.42 Å. The technique also revealed the hydrogen bonding interactions between the amine groups and chloride ions, which stabilize the crystal lattice.

Table 3: Key Crystallographic Parameters for a Fluorene Derivative

ParameterValueReference
Molecular FormulaC₁₃H₁₃ClN₂
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 8.24 Å, b = 10.56 Å, c = 14.32 Å
C-C-C Bond Angles119.5°–121.3°
N–H···Cl Hydrogen Bond Distances2.89–3.12 Å

This interactive table provides key crystallographic data for a derivative of fluorene, illustrating the detailed structural information obtained from XRD.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wikipedia.orgnih.gov It works on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing them to vibrate. nih.gov The resulting spectrum is a unique fingerprint of the molecule's functional groups. researchgate.net

In the study of this compound and its derivatives, FT-IR is used to confirm the presence of key functional groups such as N-H stretches from the amine groups, C-H stretches from the aromatic rings, and C=C stretches from the fluorene backbone. For example, in O-aryl-carbamoyl-oxymino-fluorene derivatives, FT-IR spectroscopy was used to identify the presence of characteristic functional groups, confirming the successful synthesis of the target compounds. mdpi.com

Table 4: Characteristic FT-IR Absorption Frequencies for Functional Groups in this compound Derivatives

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1250 - 1350

This interactive table lists the typical FT-IR absorption frequencies for the main functional groups in this compound and its derivatives.

Thermal Analysis Techniques for Material Stability Assessment

The operational stability and processing viability of materials derived from this compound are critically dependent on their thermal properties. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for evaluating these characteristics.

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For polymers and small molecules derived from this compound, TGA provides crucial data on decomposition temperatures (Td), which indicates the material's upper-temperature limit for applications.

Research has shown that derivatives of this compound often exhibit high thermal stability. For instance, a derivative known as TPA-3,6-FLTPA-TPA recorded a 5% weight loss at a high temperature of 456°C, demonstrating its outstanding thermal stability suitable for demanding applications. scispace.com Similarly, other fluorene-based low molar weight derivatives have shown high thermal stability, with temperatures for 5% mass loss (T5%) ranging from 311°C to 432°C. researchgate.net Polyamides incorporating fluorene units also exhibit good thermal stability, with 10% weight loss temperatures often occurring above 425°C in a nitrogen atmosphere. acs.org These TGA measurements are typically performed under a nitrogen atmosphere with a consistent heating rate, such as 20°C/min, to ensure reproducibility. beilstein-journals.org

Table 1: TGA Data for Selected Fluorene-Based Materials

Material Designation 5% Weight Loss Temperature (Td5) Atmosphere
TPA-3,6-FLTPA-TPA 456°C scispace.com N/A
N-alkylcarbazoles 346 – 410°C researchgate.net N/A
Fluorene-based polyamides >425°C (for 10% loss) acs.org Nitrogen
Dibenzofulvene derivatives 311 - 432°C researchgate.net N/A

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. hu-berlin.de This method is used to detect physical transitions, such as melting points (Tm) and glass transitions (Tg), which are critical for understanding the processing conditions and mechanical properties of polymeric materials. hu-berlin.describd.comnetzsch.com

For polymers derived from this compound, the glass transition temperature is a key parameter. A high Tg is often desirable as it indicates that the material retains its solid, amorphous structure at higher operating temperatures. Studies on various fluorene-based polymers and molecules have reported a wide range of glass transition temperatures. For example, certain N-alkylcarbazoles can form molecular glasses with Tg values as high as 123°C. researchgate.net Other novel oxetane-functionalized derivatives have demonstrated even higher thermal stability, with Tg values in the range of 142–165°C. researchgate.net Polyamides containing fluorene units have also shown high glass transition temperatures, ranging from 236°C to 278°C. acs.org These measurements are typically conducted under a nitrogen atmosphere at heating and cooling rates of around 10°C/min. hu-berlin.deunlv.edu

Table 2: DSC Data for Selected Fluorene-Based Materials

Material Class Glass Transition Temperature (Tg) Melting Point (Tm)
Quinazoline Derivatives Forms molecular glasses beilstein-journals.org 181°C to 243°C beilstein-journals.org
N-alkylcarbazoles up to 123°C researchgate.net N/A
Oxetane-functionalized derivatives 142–165°C researchgate.net N/A
Fluorene-based polyamides 236–278°C acs.org N/A

Electrochemical Characterization Methods for Redox Behavior

The electrochemical properties of this compound derivatives are central to their use in electronic devices. Cyclic voltammetry and spectroelectrochemistry are powerful tools to probe the redox behavior, energy levels, and stability of these materials in their various oxidation and reduction states.

Cyclic Voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a species in solution or as a film. purdue.edu By scanning the potential of a working electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a material. whiterose.ac.uk From these potentials, crucial electronic parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. The difference between the HOMO and LUMO levels provides the electrochemical band gap. researchgate.net

For derivatives of this compound, CV studies reveal their electron-donating or electron-accepting nature. For example, polyamides based on fluorene derivatives have been shown to undergo reversible oxidations at potentials between 0.71V and 1.16V. researchgate.net The HOMO and LUMO energy levels for these polymers were estimated to be in the ranges of -4.78 eV to -4.98 eV and -1.64 eV to -2.09 eV, respectively. researchgate.net In another study, a derivative TPA-3,6-FLTPA-TPA was found to have a calculated HOMO value of -4.92 eV and a LUMO value of -1.29 eV. scispace.com The electrochemical activity of these materials is fundamental to their performance in applications such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netresearchgate.net

Table 3: Electrochemical Data for Selected this compound Derivatives

Material HOMO Level (eV) LUMO Level (eV) Electrochemical Band Gap (eV)
TPA-3,6-FLTPA-TPA (calculated) -4.92 scispace.com -1.29 scispace.com 3.63 scispace.com
Fluorene-based Polyimides -4.78 to -4.98 researchgate.net -1.64 to -2.09 researchgate.net N/A
Thiophene-based Azomethines -5.46 to -5.17 researchgate.net -3.86 to -3.60 researchgate.net < 1.7 researchgate.net

Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to provide simultaneous information about the redox state and the electronic absorption properties of a molecule. This technique allows for the in-situ characterization of electrochemically generated species, such as radical cations (oxidized species) and radical anions (reduced species).

For polymers derived from this compound, spectroelectrochemistry is used to monitor the changes in their absorption spectra as a function of the applied potential. researchgate.net These changes reveal the formation of new electronic states upon oxidation or reduction and are crucial for understanding the behavior of electrochromic materials, which change color in response to an electrical voltage. researchgate.net For example, studies on polyamides with fluorene units have shown distinct color changes from a neutral yellowish state to a green oxidized state. researchgate.net Investigations into H-shaped dibenzofulvene derivatives showed that upon oxidation, new absorption bands appear in the near-infrared (NIR) region, indicating significant electronic coupling within the molecule. mdpi.com These studies confirm the formation of charged species and provide insight into the delocalization of electrons in the polymer backbone. acs.orgmdpi.com

Photophysical Characterization Techniques for Luminescent Properties

The luminescent properties of this compound derivatives are the foundation for their application in OLEDs and sensors. Photophysical characterization involves studying the interaction of these materials with light, specifically their absorption and emission characteristics.

Derivatives of this compound are known for their strong luminescence, often in the blue region of the visible spectrum, making them promising materials for blue OLEDs. researchgate.netnih.gov The photoluminescence (PL) properties are typically investigated by measuring the emission spectrum of the material in solution and as a solid film after excitation with UV light. mdpi.com The quantum yield of fluorescence (ΦF), which is the ratio of photons emitted to photons absorbed, is a key metric for the efficiency of a luminescent material. researchgate.net

Research has shown that the substitution pattern on the fluorene core significantly influences the photophysical properties. mdpi.com For example, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole, a related derivative, exhibits pure blue emission with a very high luminescence quantum yield of 95%. researchgate.net In contrast, introducing different electron-withdrawing groups can shift the emission to other colors, such as orange. researchgate.net Studies on various fluorene derivatives have reported strong blue emission in both solution and solid states, with some achieving high efficiencies in OLED devices. researchgate.netresearchgate.net For instance, an OLED using 2,7-dipyrenyl-9'9-dimethylfluorene as the emitter achieved a high efficiency of 5.2 cd/A with deep blue color coordinates. researchgate.net

Table 4: Compound Names Mentioned

Compound Name Abbreviation/Synonym
This compound -
TPA-3,6-FLTPA-TPA -
3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole -
2,7-dipyrenyl-9'9-dimethylfluorene DPF
4,4′-(hexafluoroisopropylidene) diphthalic anhydride 6FDA
2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane BDAF
Tetrabutylammonium perchlorate TBAP
Tris(8-quinolinolato)aluminum Alq3
Copper phthalocyanine CuPc
4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl NPB

UV-Visible Absorption Spectroscopy of Fluorene Diamine Systems

UV-Visible absorption spectroscopy is a fundamental technique used to probe the electronic transitions within fluorene diamine systems. The absorption spectra of these compounds are typically characterized by distinct bands corresponding to specific electronic transitions, which are highly sensitive to the molecular structure and the surrounding solvent environment.

Research findings indicate that fluorene diamine derivatives generally exhibit two primary absorption bands. nycu.edu.tw A lower-energy, red-shifted absorption band is attributed to the π–π* transition of the conjugated fluorene backbone, which is end-capped with terminal amine groups. nycu.edu.tw A second, higher-energy absorption band, often with a larger optical density, is thought to originate from n–π* transitions associated with the triarylamine segments of the molecule. nycu.edu.tw The extension of π-conjugation through the introduction of various substituents typically results in a bathochromic (red) shift of the main absorption peak. mdpi.com For instance, in H-shaped dibenzofulvene derivatives incorporating a this compound backbone, the absorption maxima are influenced by the nature of the donor units and the connecting bridge. mdpi.com

Detailed research has quantified the absorption maxima (λmax) for a variety of fluorene diamine derivatives, highlighting the tunability of their electronic properties.

Table 1: UV-Visible Absorption Data for Selected this compound Derivatives

Compound Name Solvent Absorption Maxima (λmax) [nm] Source
9,9'-(thiophene-2,5-diylbis(methanylylidene))bis(N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-fluorene-3,6-diamine) CH2Cl2 382, 482 mdpi.com
N,N'-Di-naphthalen-1-yl-9,9-bis-[4-(naphthalen-1-yl-phenyl-amino)-benzyl]-N,N'-diphenyl-9H-fluorene-2,7-diamine Dichloromethane 315, 368 nycu.edu.tw
9,9-Bis-(4-diphenylamino-benzyl)-N,N,N',N'-tetraphenyl-9H-fluorene-2,7-diamine Dichloromethane 310, 368 nycu.edu.tw

Note: The table above is interactive. You can sort the data by clicking on the column headers.

Photoluminescence (PL) and Fluorescence Spectroscopy of Fluorene Diamine Emitters

Photoluminescence (PL) and fluorescence spectroscopy are essential for characterizing the emissive properties of fluorene diamine derivatives, which are often designed as emitters for applications like Organic Light-Emitting Diodes (OLEDs). mdpi.com These techniques measure the light emitted by a substance after it has absorbed photons. The emission spectrum provides information about the energy difference between the excited and ground electronic states.

Derivatives of this compound are known to be efficient emitters, with emission colors that can be tuned by modifying their chemical structure. nycu.edu.tw Many fluorene diamine-based materials are blue-emissive, a highly sought-after characteristic for display and lighting applications. nycu.edu.tw However, strategic substitution can shift the emission to other parts of the visible spectrum; for example, the introduction of a pyrenylamine segment can result in yellow-green emission. nycu.edu.tw The emission wavelength (λem) is sensitive to substituent effects, with electron-donating groups often causing a redshift in the emitted light. beilstein-journals.org In some systems, such as blends of fluorene derivatives with other materials, new, longer-wavelength emissions can appear due to the formation of exciplexes (excited-state complexes) at the interface. researching.cn

Table 2: Photoluminescence (PL) Emission Data for Selected this compound Derivatives

Compound Name Solvent Emission Maxima (λem) [nm] Source
9,9'-(thiophene-2,5-diylbis(methanylylidene))bis(N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-fluorene-3,6-diamine) CH2Cl2 585 mdpi.com
N,N'-Di-naphthalen-1-yl-9,9-bis-[4-(naphthalen-1-yl-phenyl-amino)-benzyl]-N,N'-diphenyl-9H-fluorene-2,7-diamine Dichloromethane 430 nycu.edu.tw
9,9-Bis-(4-diphenylamino-benzyl)-N,N,N',N'-tetraphenyl-9H-fluorene-2,7-diamine Dichloromethane 430 nycu.edu.tw
2,8-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-5-phenylbenzo[b]phosphindole 5-oxide Toluene 424 beilstein-journals.org

Note: The table above is interactive. You can sort the data by clicking on the column headers.

Quantum Yield Measurements of Fluorene Diamine Fluorophores

The fluorescence quantum yield (ΦF or QY) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. A high quantum yield is essential for applications requiring bright emission, such as in fluorescent probes and OLEDs. Measurements can be performed using either absolute methods, which directly compare absorbed and emitted photon counts using an integrating sphere, or relative methods, which compare the sample's fluorescence to a standard with a known quantum yield. academie-sciences.fredinst.com

Fluorene diamine derivatives have demonstrated a wide range of quantum yields, confirming that their emission efficiency can be tailored through synthetic modifications. Studies on various fluorene-based compounds have reported quantum yields ranging from moderate to very high. For example, certain fluorene derivatives incorporating o-carborane (B102288) units exhibit moderate fluorescence quantum yields between 32% and 44%. researchgate.net Other reports on broader families of fluorene derivatives show quantum yields spanning from 0.36 to 0.92. researchgate.net Research on fluorene azomethines derived from 2,7-diaminofluorene (B165470) found that structural changes, such as alkylation at the 9,9'-positions, could significantly tailor the absolute fluorescence quantum yield, with values ranging from 0.05 to 0.45. researchgate.net This alkylation can increase the degree of conjugation by forcing the fluorene moieties to be more coplanar, thereby influencing the emissive efficiency. researchgate.net

Table 3: Fluorescence Quantum Yield (ΦF) Data for Selected Fluorene Diamine Systems

Compound Class Quantum Yield (ΦF) Notes Source
Fluorene derivatives with phthalimidomethyl groups 0.36 – 0.92 Value depends on the specific molecular nature. researchgate.net
Fluorene azomethines 0.05 – 0.45 ΦF tailored by structural modifications (e.g., alkylation at 9,9'-positions). researchgate.net

Note: The table above is interactive. You can sort the data by clicking on the column headers.

Theoretical and Computational Investigations of 9h Fluorene 3,6 Diamine and Its Derivatives

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of fluorene-based systems. worldscientific.comscirp.org This approach offers a balance between computational cost and accuracy, making it suitable for studying the effects of substituents on the fluorene (B118485) core. worldscientific.com DFT calculations are used to optimize molecular geometries and compute various molecular properties, providing deep insights into the electronic nature of these compounds. scirp.orgnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of molecules. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov A smaller gap generally implies higher reactivity and polarizability. nih.gov

In fluorene diamine systems, the amino groups (-NH₂) act as electron-donating substituents. These groups significantly influence the energy and distribution of the frontier orbitals. DFT calculations show that the HOMO is typically localized on the electron-rich parts of the molecule. For fluorene derivatives with N-donor substituents, the HOMO electron density is often concentrated on these donor groups and the fluorene core. mdpi.comrsc.org Conversely, the LUMO is generally distributed over the π-conjugated system of the fluorene backbone. mdpi.com

The introduction of electron-donating amino groups raises the energy of the HOMO level, while the LUMO energy is less affected. This leads to a reduction in the HOMO-LUMO energy gap compared to the unsubstituted fluorene molecule. This smaller energy gap is indicative of facilitated electronic transitions, which is a key feature for applications in optoelectronic materials.

Table 1: Representative Frontier Molecular Orbital Energies (Calculated)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
9H-Fluorene (A-0) - - 4.90 mdpi.com
Dibenzofulvene derivative (A-1) - - 2.80 mdpi.com
Dibenzofulvene derivative (A-6) - - 2.13 mdpi.com

Note: The data presented are for representative fluorene derivatives to illustrate the effect of substitution on the energy gap. Specific values for 9H-Fluorene-3,6-diamine would require dedicated calculations.

The fluorene core is known for its rigid and planar structure, which facilitates extensive π-conjugation. nih.gov This conjugation is crucial for the charge transport and photophysical properties of its derivatives. mdpi.comrsc.org The planarity of the fluorene system allows for efficient overlap of p-orbitals, creating a delocalized electron system across the molecule.

Substituents on the fluorene core can influence its planarity. While the core itself tends to remain planar, bulky substituents, particularly at the C9 position, can introduce steric hindrance that may cause slight distortions. mdpi.com However, the aromatic framework generally maintains a high degree of planarity. mdpi.com

In this compound, the amino groups are attached to the π-system. The nitrogen lone pairs can participate in the conjugation, effectively extending the π-electron network. This enhanced conjugation affects the electronic absorption and emission spectra of the molecule. Theoretical absorption spectra for fluorene derivatives are typically dominated by π-π* transitions within the conjugated system. mdpi.com The extent of this conjugation directly influences the wavelength of these transitions. mdpi.com In some complex derivatives designed for specific biological activities, a non-coplanar structure between different parts of the molecule may be favored for binding to a target protein. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying the excited states of molecules. nih.govgaussian.com It allows for the calculation of electronic transition energies, which correspond to the absorption of light, and oscillator strengths, which relate to the intensity of the absorption. nih.govstackexchange.com

For fluorene diamine systems, TD-DFT can predict the UV-Vis absorption spectrum, providing insights into the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer, ICT). mdpi.comnih.gov The calculations can characterize the orbitals involved in these transitions, confirming the movement of electron density from the HOMO (often associated with the donor amino groups and fluorene) to the LUMO (associated with the fluorene π-system).

The choice of the functional and basis set is critical for the accuracy of TD-DFT predictions. researchgate.netnih.gov Functionals like B3LYP and CAM-B3LYP are commonly employed for organic molecules. worldscientific.comresearchgate.net By comparing theoretical spectra with experimental data, researchers can validate their computational models and gain a deeper understanding of the photophysical processes occurring in these molecules. nih.gov

Computational Approaches to Reaction Mechanism Elucidation for Fluorene Diamine Synthesis

Computational chemistry, particularly DFT, can be a valuable tool for elucidating reaction mechanisms. By modeling reactants, intermediates, transition states, and products, it is possible to map out the potential energy surface of a reaction and determine the most likely pathway.

The synthesis of 2,7-diaminofluorene (B165470), an isomer of 3,6-diaminofluorene, typically starts from 2,7-dinitrofluorene. nih.gov A common step is the reduction of the nitro groups to amino groups, often using reagents like stannous chloride (SnCl₂). nih.gov

Computational methods can be applied to investigate this reduction mechanism. DFT calculations could be used to:

Model the interaction of the nitro-fluorene with the reducing agent.

Calculate the activation energies for the stepwise reduction of the nitro groups.

Identify and characterize the structures of key intermediates along the reaction coordinate.

Such studies provide fundamental insights into the reaction's feasibility and kinetics, aiding in the optimization of synthetic procedures. While specific computational studies on the this compound synthesis are not widely published, the methodology has been successfully applied to understand reaction mechanisms in other complex organic and nanomaterial systems. nih.gov

Structure-Activity Relationship (SAR) Derivation through Computational Modeling of Fluorene Diamine Analogs

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. nih.govnih.gov Computational modeling plays a crucial role in modern SAR analysis by quantifying molecular properties and correlating them with activity.

Derivatives of diaminofluorene (B97380) have been investigated for various biological activities, including as inhibitors of the Hepatitis C Virus (HCV) NS5A protein. mdpi.comnih.gov In these studies, computational modeling helps to understand how different substituents on the fluorene core affect binding affinity and efficacy.

Key steps in a computational SAR study include:

Generation of Analogs: A series of virtual analogs of this compound are created by adding or modifying functional groups.

Calculation of Molecular Descriptors: For each analog, DFT or other methods are used to calculate descriptors such as molecular shape, electrostatic potential, and HOMO/LUMO energies.

Correlation Analysis: Statistical methods are used to build a model that correlates these calculated descriptors with experimentally measured biological activity (e.g., inhibitory concentration, IC₅₀). nih.gov

Model Validation and Prediction: The model is validated and then used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

For example, SAR studies on 2,7-diaminofluorene derivatives revealed that substitutions at the C9 position could mitigate the mutagenic properties associated with the aromatic amine core. nih.gov Similarly, modifications to the amide groups attached to the diamine scaffold were found to be critical for achieving picomolar inhibitory activity against HCV. mdpi.com These insights, often supported by molecular docking simulations, are essential for rational drug design. nih.gov

Applications of 9h Fluorene 3,6 Diamine and Its Derivatives in Advanced Materials

Organic Electronics and Optoelectronic Devices

Derivatives of 9H-fluorene-3,6-diamine are integral to the development of various organic electronic and optoelectronic devices. Their excellent thermal stability, high charge carrier mobility, and strong photoluminescence efficiency make them ideal candidates for active layers in devices that rely on the manipulation of charge carriers and light. mdpi.com

The inherent luminescent properties and charge-transport capabilities of fluorene (B118485) diamine derivatives have positioned them as key materials in the fabrication of OLEDs and PLEDs. These compounds are utilized in multiple roles within the device architecture, including as light-emitting materials, host materials for phosphorescent or fluorescent dopants, and as charge-transporting layers, all of which are critical for achieving high efficiency and operational stability.

Fluorene derivatives are recognized as promising emitters due to their high photoluminescence efficiency and good thermal stability. mdpi.com A study detailed the development of bipolar materials based on a fluorene and triphenylamine (B166846) structure, which were utilized both as a host for a yellow phosphorescent OLED (PhOLED) and as a non-doped fluorescent emitter. mdpi.com

When used as a host for the yellow phosphorescent dopant Iridium(III) bis(4-(4-tert-butylphenyl) thieno[3,2-c]pyridinato-N,C2′) acetylacetonate (B107027) (PO-O1), the fluorene-based material FLU-TPA/PYR enabled the device to achieve a maximum external quantum efficiency (EQE) of 7.75%. mdpi.com In a non-doped configuration, a related triazine-based material, FLU-TPA/TRZ, functioned as the emitter, demonstrating an EQE of 3.57% with green light emission. mdpi.com These results highlight the versatility of the fluorene scaffold in creating materials that can efficiently host triplet excitons in PhOLEDs or generate light directly through fluorescence. mdpi.com

Performance of Fluorene-Triphenylamine Derivatives in OLEDs mdpi.com
MaterialDevice RoleMax. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)Emission Color
FLU-TPA/PYRHost21.7013.647.75Yellow
FLU-TPA/TRZEmitter10.306.473.57Green

The development of efficient and stable hole-transporting materials (HTMs) is crucial for the performance of OLEDs and other optoelectronic devices like perovskite solar cells. Fluorene-based compounds, particularly those incorporating arylamine moieties, have shown exceptional hole mobility and high chemical stability. mdpi.comrsc.org

To overcome the poor solubility and crystallization issues of common HTMs like N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine (TPD), researchers have incorporated the fluorenyl group into TPD-like molecular structures. mdpi.com A series of compounds, including 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), were synthesized and showed significantly higher hole mobilities compared to TPD. mdpi.com For instance, 2M-DDF exhibited a hole mobility of 4.65 × 10⁻⁴ cm² V⁻¹ s⁻¹, which is substantially higher than that of TPD (1 × 10⁻⁴ cm² V⁻¹ s⁻¹). mdpi.com Similarly, fluorene-based enamines have been developed as low-cost HTMs, achieving high hole mobilities up to 3.3 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.orgresearchgate.net Another polymeric HTM based on a polyfluorene backbone with dimethoxytriphenylamine side chains (PFTPA) recorded a hole mobility of 1.12 × 10⁻⁵ cm² V⁻¹ s⁻¹. mdpi.com

Hole Mobility of Various Fluorene-Based HTMs
HTM DesignationMolecular Structure TypeHole Mobility (cm² V⁻¹ s⁻¹)Reference
DDFTPD-like with fluorene core2.35 × 10⁻⁴ mdpi.com
2M-DDFTPD-like with fluorene core4.65 × 10⁻⁴ mdpi.com
4M-DDFTPD-like with fluorene core1.55 × 10⁻⁴ mdpi.com
Fluorene-based enamineEnamineup to 3.3 × 10⁻⁴ rsc.orgresearchgate.net
PFTPAPolyfluorene1.12 × 10⁻⁵ mdpi.com
TPD (benchmark)Benzidine1.0 × 10⁻⁴ mdpi.com

Achieving stable and efficient deep-blue emission is a significant challenge in OLED technology. Fluorene derivatives are particularly well-suited for this purpose due to their intrinsically large energy band gaps. mdpi.com Various molecular engineering strategies have been employed to create efficient blue emitters from fluorene scaffolds.

One approach involves the synthesis of functionalized 9,9-disubstituted fluorene derivatives, which have been shown to be blue-emissive in nature. rsc.org Another successful strategy is the development of Thermally Activated Delayed Fluorescence (TADF) emitters. By combining a spiro-[acridine-9,9′-fluorene] core with dipyridylpyrimidine acceptors, researchers have created a series of TADF emitters that produce colors ranging from deep-blue to sky-blue. One such derivative, 3NPMAF, achieved a high external quantum efficiency (EQE) of 24.9% in a doped OLED device. rsc.org Even in a non-doped architecture, 3NPMAF reached an impressive EQE of 14.1%, demonstrating the potential of fluorene-based TADF materials for high-performance blue OLEDs. rsc.org

The excellent charge-carrying capabilities of fluorene derivatives also make them suitable for integration into Organic Field-Effect Transistors (OFETs), which are fundamental components of organic circuits. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer.

Researchers have synthesized and characterized various fluorene derivatives as the active semiconductor in OFETs. researchgate.netresearchgate.net By introducing different electron-accepting groups to the fluorene core, the energy levels can be tuned to produce either p-channel (hole-transporting) or n-channel (electron-transporting) devices. For example, a fluorenone derivative incorporating alkylated thiophenes was used to fabricate a p-channel OFET that exhibited a high hole mobility of 0.02 cm²/Vs and a current on/off ratio of 10⁷. researchgate.net Conversely, a dicyanovinylene-functionalized fluorene derivative with an octyl thiophene (B33073) side group showed n-channel characteristics, with an electron mobility of 0.0055 cm²/Vs and an on/off ratio of approximately 10⁶. researchgate.net These findings demonstrate that the fluorene diamine scaffold can be chemically modified to create both p-type and n-type semiconductors, enabling their use in a wide range of OFET-based electronics. researchgate.netresearchgate.net

Performance of Fluorene Derivatives in OFETs
Fluorene Derivative TypeChannel TypeCharge Carrier Mobility (cm²/Vs)On/Off RatioReference
Fluorenone with alkylated double thiophenep-channel (hole)0.0210⁷ researchgate.net
Dicyanovinylene-functionalized with octyl thiophenen-channel (electron)0.0055~10⁶ researchgate.net

Organic Photovoltaics (OPV) and Perovskite Solar Cells (PSCs) Research

Fluorene derivatives are widely investigated for their use in solar energy conversion technologies due to their high photoluminescence quantum yield, good charge transport properties, and thermal stability. Although research has predominantly focused on 2,7-linked fluorene polymers, the 3,6-linkage offers an alternative molecular architecture for tuning the optoelectronic properties of materials for solar cell applications.

In the field of organic photovoltaics, the donor-acceptor (D-A) copolymer architecture is a key strategy for designing efficient light-harvesting materials. These polymers consist of alternating electron-rich (donor) and electron-deficient (acceptor) units, which helps to lower the bandgap and broaden the absorption spectrum, thereby enhancing the efficiency of solar cells.

While specific studies detailing the use of this compound as the donor monomer in D-A copolymers for OPVs are limited, the principles of molecular design can be inferred from related fluorene-based systems. The diamine functionality allows for polymerization with various acceptor monomers through reactions like Suzuki or Stille coupling, after conversion of the amine groups to other reactive functionalities like halides or boronic esters. The 3,6-linkage in the fluorene unit, as opposed to the more linear 2,7-linkage, would result in a more kinked polymer backbone. This altered geometry can influence the polymer's solubility, thin-film morphology, and charge transport properties, all of which are critical for OPV device performance. For instance, a less planar structure might inhibit strong intermolecular π-π stacking, which could be beneficial for achieving an optimal bulk heterojunction morphology when blended with an acceptor material like a fullerene derivative or a non-fullerene acceptor.

The performance of such D-A polymers in OPV devices is typically evaluated based on key photovoltaic parameters.

Table 1: Illustrative Photovoltaic Performance of Donor-Acceptor Polymers in Organic Solar Cells (Note: Data is representative of typical fluorene-based D-A copolymers and not specific to this compound derivatives due to a lack of available data.)

Polymer SystemOpen-Circuit Voltage (VOC) [V]Short-Circuit Current (JSC) [mA/cm2]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
Fluorene-alt-Benzothiadiazole Copolymer0.8510.2655.6
Fluorene-alt-Diketopyrrolopyrrole Copolymer0.7814.5707.9
Fluorene-alt-Thienopyrroledione Copolymer0.9112.1687.5

Conjugated organic polymers have emerged as a promising class of materials for photocatalytic hydrogen production from water. Their tunable electronic structure and high surface area make them effective light absorbers and catalysts. Research has shown that fluorene-based conjugated microporous polymers (CMPs) can act as photocatalysts for the hydrogen evolution reaction (HER).

Studies comparing different fluorene-based polymers have revealed that factors such as porosity, wettability, and the nature of the co-monomers significantly impact the photocatalytic activity. For example, in some cases, porous network polymers outperform their nonporous linear analogues. One study found that a fluorene-based CMP (F-CMP3) exhibited a high hydrogen evolution rate of 2545.3 μmol g⁻¹ h⁻¹ under broadband illumination. researchgate.net However, it was also noted that dibenzo[b,d]thiophene sulfone-based polymers generally outperformed their fluorene counterparts. researchgate.net

The incorporation of 3,6-linked fluorene units derived from this compound could influence the polymer's morphology and electronic properties, thereby affecting its photocatalytic performance. The kinked structure might alter the material's porosity and interaction with water, which are crucial for efficient photocatalysis. While direct studies on polymers from this compound for HER are not prominent in the literature, the existing research on other fluorene-based systems provides a basis for their potential in this application.

Table 2: Hydrogen Evolution Rates for Selected Fluorene-Based Polymer Photocatalysts (Source: Adapted from studies on fluorene-based polymers.)

PolymerLinker UnitPorosityHydrogen Evolution Rate (HER) [μmol g⁻¹ h⁻¹] (λ > 420 nm)External Quantum Efficiency (EQE) [% at 420 nm]
F-CMP39,9'-SpirobifluorenePorous538.5-
S-CMP39,9'-SpirobifluorenePorous3106.013.2
P35 (linear analogue of S-CMP3)9,9'-SpirobifluoreneNonporous826.1-

Electrochromic and Electrofluorochromic Device (ECDs and EFCDs) Development

Electrochromic materials can reversibly change their optical properties upon the application of an electrical voltage, making them suitable for applications such as smart windows, displays, and rearview mirrors. Electrofluorochromic materials exhibit a similar switching behavior in their fluorescence. Conjugated polymers, including those based on fluorene, are excellent candidates for these devices due to their high contrast ratios, fast switching times, and tunable colors.

Polymers derived from this compound are expected to possess electrochromic properties. The amine groups can be functionalized to further tune the electronic and optical characteristics of the polymer. For instance, converting the diamine into a triarylamine-containing monomer would create a polymer with stable redox states and distinct color changes upon oxidation and reduction. The 3,6-linkage would again influence the polymer's conformation and, consequently, its solid-state packing, which can affect the ion diffusion rates and switching speeds of the electrochromic device. Although specific research on electrochromic devices based on polymers from this compound is not widely reported, the broader class of fluorene-containing polymers has demonstrated significant potential in this area.

Polymeric Materials Science

The synthesis of novel polymers with tailored properties is a cornerstone of materials science. This compound serves as a valuable monomer for creating both conjugated polymers and high-performance polyimides, with the 3,6-substitution pattern offering a unique structural motif compared to the more common 2,7- and 9,9-disubstituted fluorene derivatives.

Synthesis and Characterization of Conjugated Polymers with Fluorene Diamine Units

Conjugated polymers based on fluorene are renowned for their strong blue emission and excellent charge-carrying capabilities, making them central to the development of organic light-emitting diodes (OLEDs). The linkage position on the fluorene ring is a critical determinant of the polymer's properties. While 2,7-linked polyfluorenes have a linear, rod-like structure that promotes aggregation and can lead to undesirable green emission, 3,6-linked polyfluorenes possess a more twisted or kinked backbone.

This structural difference in 3,6-linked polymers disrupts the coplanarity of the polymer chain, which can suppress the formation of aggregates and excimers. cambridge.org As a result, polymers incorporating 3,6-fluorene units may exhibit purer and more stable color emission. The synthesis of macrocyclic poly(fluorene-3,6-diyl) has been reported, demonstrating the feasibility of creating well-defined structures with this linkage. researchgate.netacs.org Although these polymers show similar blue photoluminescence to their 2,7-linked counterparts, the different conjugation pathway impacts their electronic and conformational properties. cambridge.org

The synthesis of conjugated polymers from this compound would typically involve converting the amine groups into more versatile reactive groups for cross-coupling reactions. For example, the diamine could be brominated and then subjected to Yamamoto or Suzuki polymerization to form the corresponding polyfluorene. The resulting polymers would be characterized by various techniques to determine their molecular weight, thermal stability, and photophysical properties.

Table 3: Comparison of Properties between 2,7- and 3,6-Linked Polyfluorenes (Note: Properties are generalized from literature and highlight the expected influence of the linkage position.)

Property2,7-Linked Polyfluorene3,6-Linked Polyfluorene
Backbone ConformationLinear, Rod-likeKinked, Twisted
Tendency for AggregationHighLow
Emission StabilityProne to green emission from aggregates/excimersMore stable blue emission
Conjugation PathwayAnalogous to poly(p-phenylene)Analogous to poly(p-phenylenevinylene)
SolubilityGenerally good with appropriate side chainsPotentially enhanced due to less planar structure

Development of Polyimides from Fluorene Diamine Monomers

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of polyimides can be tailored by carefully selecting the dianhydride and diamine monomers. The incorporation of bulky, rigid structures like the fluorene "cardo" group (where the C-9 atom of the fluorene is part of the polymer backbone) is a well-established strategy to enhance the solubility, thermal stability, and optical transparency of polyimides.

Typically, fluorene-based polyimides are synthesized from 9,9-bis(4-aminophenyl)fluorene. However, this compound represents an alternative diamine monomer where the polymer linkage would be through the 3 and 6 positions of the fluorene ring, rather than from the C-9 position. This would result in a semi-rigid polyimide with the fluorene unit integrated differently into the main chain.

The synthesis involves a two-step polycondensation reaction. First, the diamine reacts with a tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide through thermal or chemical imidization.

The properties of the resulting polyimide would be highly dependent on the choice of the dianhydride. The rigid fluorene unit from the 3,6-diamine monomer is expected to impart high glass transition temperatures (Tg) and good thermal stability. The non-linear structure might also disrupt chain packing, potentially leading to good solubility in organic solvents and high optical transparency. While specific data for polyimides derived from this compound is scarce, the general properties can be anticipated based on extensive research on other fluorene-containing polyimides.

Table 4: Representative Properties of Fluorene-Containing Polyimide Films (Note: Data is based on polyimides derived from common fluorene-containing diamines and dianhydrides, serving as a reference.)

Polyimide System (Dianhydride-Diamine)Glass Transition Temp. (Tg) [°C]Thermal Decomposition Temp. (Td5) [°C]Tensile Strength [MPa]Optical Transmittance at 500 nm [%]
FDAn-FDAADA436>50011581.8
6FDA-based Fluorinated Polyimide270-322>500->80
BPDA-FFDA Copolyimide>35053096-172-

Chemical Sensors and Probes

The rigid, conjugated structure of the fluorene ring system provides an excellent foundation for the development of highly sensitive and selective chemical sensors and probes. researchgate.net The diamine groups at the 3 and 6 positions serve as convenient points for functionalization, allowing for the attachment of specific recognition units that can bind to target analytes.

Design and Application of Fluorescent Probes Utilizing Fluorene Diamine Frameworks

Fluorescent probes built upon the fluorene diamine framework are designed to signal the presence of a specific analyte through a change in their fluorescence properties. ewha.ac.kr A typical design involves covalently linking the fluorene fluorophore to a receptor molecule that has a high affinity for the target ion or molecule. nih.gov The interaction between the receptor and the analyte can trigger mechanisms like intramolecular charge transfer (ICT), leading to a detectable optical response. rsc.org

These probes have been successfully applied in the detection of various species. For example, fluorene-based probes have been engineered for the ratiometric fluorescence detection of zinc ions (Zn²⁺), which is important for bioimaging applications. nih.gov Similarly, probes have been developed that show high selectivity for copper (II) ions through fluorescence quenching. acs.org Beyond metal ions, polymeric fluorescent probes derived from fluorene have been synthesized for the selective detection of anions like thiocyanate (B1210189) (SCN⁻) in aqueous solutions and for bioimaging in living cells. rsc.orgnih.gov The high quantum yield and photostability associated with the fluorene core make these probes particularly suitable for demanding applications, including two-photon microscopy. researchgate.netnih.gov

Table 2: Fluorescent Probes Based on Fluorene Frameworks

Probe Type Target Analyte Sensing Mechanism Application
Macrocyclic Fluorene Derivative Zn²⁺ Ratiometric Fluorescence Bioimaging, Metal Ion Sensing nih.gov
Polymer Probe V1 SCN⁻ Fluorescence Quenching (ICT disruption) Bioimaging in cells and zebrafish, Paper-based sensors rsc.orgnih.gov
Di(bissulfonamido)spirobifluorene Cu²⁺ Fluorescence Quenching Metal Ion Sensing acs.org
Amine-Reactive Fluorene Probe Biomolecules Covalent Labeling Multiphoton Bioimaging researchgate.net

Development of Electrochemical Sensors Based on Functionalized Fluorene Diamines

The electroactive nature of the fluorene system and the chemical versatility of its diamine groups make it a promising candidate for the development of electrochemical sensors. The general principle involves modifying an electrode surface with a functionalized fluorene diamine derivative that can selectively interact with a target analyte. mdpi.com This interaction causes a measurable change in the electrochemical signal, such as current, potential, or impedance. nih.gov

The development of these sensors often involves the immobilization of the functionalized fluorene diamine onto conductive substrates like carbon nanofibers, graphene, or screen-printed carbon electrodes (SPCEs). nih.govmdpi.com The aromatic diamine functions as a recognition element. For instance, a proposed sensing mechanism for glucose involves the formation of a reversible bond between the amino group of the diamine and the carbonyl group of the sugar, which can be detected via electrical impedance spectroscopy (EIS). nih.gov The performance of such sensors is evaluated using electrochemical techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) to determine key parameters such as linear range, sensitivity, and the limit of detection. mdpi.comresearchgate.net The diamine functional groups on the fluorene core provide ideal sites for covalently attaching probes, such as single-stranded DNA, for the detection of hybridization events. mdpi.com

Research into Biosensing Applications of Fluorene Diamine Probes

The favorable properties of fluorene diamine derivatives, including their strong fluorescence and electrochemical activity, have spurred significant research into their use as biosensors. These probes are being developed to detect biologically relevant molecules and processes with high sensitivity and specificity.

In the realm of fluorescent biosensing, fluorene-based probes have demonstrated significant potential for imaging and detecting analytes within biological systems. Probes have been designed that can selectively detect thiocyanate (SCN⁻) in various living cell lines and even in whole organisms like zebrafish, highlighting their utility in studying metabolic processes. rsc.orgnih.gov The development of fluorene probes with high two-photon absorption cross-sections has also enabled advanced bioimaging applications, allowing for deeper tissue penetration and reduced photodamage. nih.govresearchgate.net

Electrochemical biosensors based on functionalized diamines are also an active area of research. These platforms are being explored for the enzyme-free detection of crucial biomolecules like glucose. nih.gov Furthermore, by functionalizing electrodes with fluorene diamine derivatives and attaching specific biological recognition elements (e.g., DNA probes, antibodies), it is possible to create highly selective biosensors for a range of targets, from specific DNA sequences to disease biomarkers like those associated with Alzheimer's disease. mdpi.comresearchgate.net The integration of these versatile probes into electrochemical platforms offers a promising avenue for the development of rapid, low-cost diagnostic tools.

Q & A

Q. What are the standard synthetic methodologies for preparing 9H-Fluorene-3,6-diamine, and how can reaction conditions be optimized for yield?

Methodological Answer: this compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. A common approach involves:

Starting with a fluorene backbone functionalized with nitro groups at positions 3 and 2.

Reducing nitro groups to amines using catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) or sodium dithionite in aqueous ammonia.

Purifying via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) .
Optimization Tips:

  • Monitor reaction progress using TLC (Rf ~0.3 in CH₂Cl₂/MeOH).
  • Increase yield by optimizing temperature (60–80°C for nitro reduction) and catalyst loading (5–10% Pd-C).

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming purity?

Methodological Answer: Key characterization steps include:

NMR Spectroscopy :

  • ¹H NMR : Look for amine proton signals (δ 4.5–5.5 ppm, broad) and aromatic protons (δ 6.8–7.5 ppm). Substituent effects on chemical shifts can be modeled using data from analogous fluorene derivatives .
  • ¹³C NMR : Confirm amine substitution via carbons adjacent to NH₂ (δ 120–130 ppm).

Mass Spectrometry (ESI-MS) : Expect [M+H]⁺ at m/z 211.1 (C₁₃H₁₁N₂⁺).

HPLC-Purity : Use a C18 column (acetonitrile/water gradient) to confirm >95% purity .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

Methodological Answer:

  • Solubility :
    • Highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
    • Poor solubility in water; dissolve in acidic media (pH <5) via protonation of amines.
  • Stability :
    • Store under inert gas (N₂/Ar) at –20°C to prevent oxidation.
    • Avoid prolonged light exposure due to aromatic conjugation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Methodological Answer: Regioselectivity issues arise during functionalization of the fluorene core. Strategies include:

Directing Groups : Introduce temporary protecting groups (e.g., Boc on amines) to steer electrophilic substitution to desired positions.

Metal-Mediated Coupling : Use Suzuki-Miyaura cross-coupling with boronic acids to selectively modify positions 3 and 6 .

Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing electron density maps .

Q. How should researchers resolve contradictory spectral data (e.g., NMR shifts) for this compound analogs?

Methodological Answer: Contradictions often stem from solvent effects or tautomerism. Mitigation steps:

2D NMR (COSY, HSQC) : Assign overlapping proton signals and verify coupling patterns.

Variable Temperature NMR : Identify dynamic processes (e.g., amine proton exchange) by acquiring spectra at 25°C and –40°C .

X-Ray Crystallography : Resolve ambiguities by determining solid-state structures .

Q. What computational tools are recommended for predicting the electronic and optical properties of this compound?

Methodological Answer:

DFT Calculations : Use software like Gaussian or ORCA to compute HOMO-LUMO gaps (e.g., 3.2 eV for fluorene derivatives) and UV-Vis spectra .

Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS to predict solubility trends.

NIST Data : Validate results against experimental spectra (e.g., IR, MS) from the NIST Chemistry WebBook .

Q. How can researchers design bioactivity assays for this compound in drug discovery contexts?

Methodological Answer:

Target Selection : Prioritize targets based on structural similarity to known TLR7 agonists (e.g., imidazopyridine diamines) .

In Vitro Assays :

  • Measure IC₅₀ via enzyme inhibition assays (e.g., kinase targets).
  • Use fluorescence polarization to assess DNA/RNA binding affinity.

Statistical Validation : Apply GraphPad Prism for dose-response curve fitting and significance testing (p<0.05) .

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